6-Bromo-4-chloro-1H-indole
Overview
Description
6-Bromo-4-chloro-1H-indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound has the molecular formula C8H5BrClN and a molecular weight of 230.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to the indole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Scientific Research Applications
6-Bromo-4-chloro-1H-indole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Medicine: It is used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
The compound has been classified under the GHS07 hazard class. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
6-Bromo-4-chloro-1H-indole is an indole derivative . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . Indoles show high-affinity binding to many receptors , which makes them valuable for developing new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that this compound may interact with its targets, causing changes that result in these effects.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they can be involved in the synthesis of indigo through hydroxylation by a P450 monooxygenase followed by spontaneous oxidation and dimerization . Additionally, this compound can undergo palladium-catalyzed reactions to afford carbonylation products .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by their chemical structure and the presence of functional groups .
Result of Action
Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the spontaneous oxidative condensation of 3-hydroxyindole/2-Cys-indoleninone and 6-bromo-2-oxoindole to 6-bromoindirubin
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chloro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, thereby modulating cellular responses to external stimuli .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and transcription factors, leading to altered gene expression patterns . This modulation can result in changes in cellular metabolism, including shifts in energy production and utilization. Furthermore, this compound has been reported to induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can disrupt the phosphorylation cascade, ultimately affecting downstream signaling events. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over prolonged periods . Additionally, long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of cell proliferation and induction of apoptosis . These temporal effects are important considerations for experimental design and interpretation of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can undergo biotransformation through processes such as hydroxylation and conjugation, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s overall efficacy and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes, allowing it to reach its target sites within the cell . Additionally, this compound may interact with binding proteins that facilitate its distribution and localization within different cellular compartments . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression . Alternatively, the compound may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.
Preparation Methods
The synthesis of 6-Bromo-4-chloro-1H-indole can be achieved through several methods. One common approach involves the bromination and chlorination of indole derivatives. For instance, starting with 4-chloroindole, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.
Chemical Reactions Analysis
6-Bromo-4-chloro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
6-Bromo-4-chloro-1H-indole can be compared with other indole derivatives such as:
6-Bromoindole: Lacks the chlorine atom, making it less versatile in certain reactions.
4-Chloroindole: Lacks the bromine atom, affecting its reactivity and applications.
5-Bromo-4-chloro-1H-indole: Similar but with different substitution patterns, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its dual halogen substitution, which enhances its reactivity and makes it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
6-bromo-4-chloro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFRDTNSPFYYTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646164 | |
Record name | 6-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-01-7 | |
Record name | 6-Bromo-4-chloro-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-chloro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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